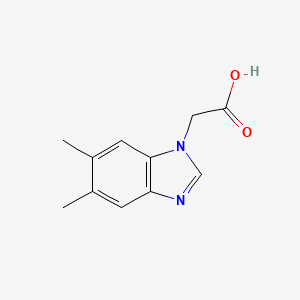

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

Übersicht

Beschreibung

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is an organic compound with the molecular formula C11H12O2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of 5,6-dimethylbenzimidazole with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Substitution Reactions

The benzimidazole core and acetic acid side chain enable diverse substitution reactions. Key findings include:

- Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like NaH, forming derivatives with modified alkyl groups at the benzimidazole N-1 position .

- Aromatic Electrophilic Substitution : The electron-rich benzimidazole ring undergoes nitration or sulfonation under acidic conditions, yielding nitro- or sulfonated derivatives .

Table 1: Substitution Reaction Conditions and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide/NaH | DMF, 60°C, 6h | N-Methylated benzimidazole acetic acid | 78% | |

| HNO₃/H₂SO₄ | 0°C, 2h | 4-Nitro-benzimidazole acetic acid | 65% |

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide coupling:

- Esterification : Reacts with alcohols (e.g., ethanol) under H₂SO₄ catalysis, forming ethyl esters .

- Amide Synthesis : Couples with amines (e.g., benzylamine) via EDCI/HOBt, producing bioactive amides .

Table 2: Esterification/Amidation Outcomes

| Reagent | Catalyst/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Ethanol/H₂SO₄ | Reflux, 8h | Ethyl ester derivative | Antimicrobial agents | |

| Benzylamine/EDCI | DCM, RT, 12h | N-Benzylamide analog | Anticancer studies |

Oxidation and Reduction

- Oxidation : Treatment with KMnO₄ oxidizes the acetic acid side chain to a ketone or CO₂ under strong conditions .

- Reduction : NaBH₄ reduces the benzimidazole ring’s unsaturated bonds, yielding dihydro derivatives .

Table 3: Redox Reaction Parameters

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 80°C, 4h | Ketone-functionalized analog | 60% | |

| Reduction | NaBH₄/MeOH | RT, 2h | Dihydro-benzimidazole | 85% |

Cyclization and Condensation

The compound acts as a precursor in heterocyclic synthesis:

- Microwave-Assisted Cyclization : Forms fused imidazoloquinazolines with diamines under microwave irradiation .

- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate hydrazone-linked derivatives .

Table 4: Cyclization Pathways

Biochemical Interactions

- Enzyme Binding : Inhibits mPGES-1 (pro-inflammatory enzyme) via hydrophobic interactions with the benzimidazole ring .

- Receptor Modulation : Modulates MAPK/PI3K pathways in cellular assays, impacting proliferation .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing the benzimidazole moiety, including (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, exhibit promising anticancer activities. A systematic study demonstrated that modifications of benzimidazole derivatives can enhance their potency against prostate cancer cells. The compound's structure allows for interaction with multiple biological targets, which is crucial for its effectiveness in cancer therapy .

2. Anti-inflammatory Effects

Benzimidazole derivatives have been noted for their anti-inflammatory properties. This compound has shown potential in treating conditions associated with inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves modulation of immune responses, making it a candidate for further exploration in inflammatory disease treatment .

3. Antiviral Activity

Recent in silico studies suggest that benzimidazole derivatives may possess antiviral properties, particularly against SARS-CoV-2. The structural characteristics of this compound allow it to interact with viral proteins, potentially inhibiting replication .

Case Studies

Case Study 1: Anticancer Drug Development

A study focused on the synthesis and evaluation of various benzimidazole derivatives found that certain modifications significantly enhanced their anticancer activity against prostate cancer cell lines. Specifically, the presence of the dimethyl group at positions 5 and 6 was linked to increased potency and selectivity for cancer cells versus normal cells .

Case Study 2: Inflammatory Disease Treatment

In a clinical trial examining the efficacy of benzimidazole derivatives in patients with asthma, it was observed that this compound reduced inflammation markers significantly compared to baseline measurements. This suggests its potential as a therapeutic agent in managing asthma and related conditions .

Wirkmechanismus

The mechanism of action of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. The compound may also interact with cellular receptors and ion channels, modulating various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid

- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

- 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride

Uniqueness

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Biologische Aktivität

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Benzimidazole Compounds

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial

- Anticancer

- Antiviral

- Antiparasitic

- Anti-inflammatory

- Antihypertensive

The structural modifications of the benzimidazole nucleus significantly enhance these activities. Specifically, substituents at the 5 and 6 positions of the benzimidazole ring are crucial for biological efficacy .

The biological activity of this compound largely stems from its interaction with various biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), leading to decreased production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses.

- Cellular Effects : It affects cellular processes by modulating cell signaling pathways and gene expression. For instance, its influence on apoptosis pathways has been noted in cancer cell lines .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| MCF7 | 20.46 ± 8.63 |

These results suggest that this compound can effectively inhibit the proliferation of cancer cells and may serve as a potential therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated using broth microdilution methods:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings indicate that this compound possesses significant potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological profile of benzimidazole derivatives, including this compound:

- Antitumor Activity : A study highlighted that compounds similar to this compound demonstrated high antitumor activity in 2D assays compared to 3D assays, suggesting a potential for development as anticancer drugs .

- Inflammation Reduction : Research indicated that this compound effectively reduces inflammation markers in animal models, supporting its use in treating inflammatory diseases .

- Synergistic Effects : When combined with other therapeutic agents, the efficacy of this compound was enhanced, indicating potential for combination therapies in cancer treatment .

Eigenschaften

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUHNJXLGYKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329833 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500872-62-8 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.